2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
CAS No.: 688337-01-1
Cat. No.: VC5244381
Molecular Formula: C18H16FN3O2S
Molecular Weight: 357.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688337-01-1 |
|---|---|
| Molecular Formula | C18H16FN3O2S |
| Molecular Weight | 357.4 |
| IUPAC Name | 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C18H16FN3O2S/c1-24-16-4-2-3-14(11-16)21-17(23)12-25-18-20-9-10-22(18)15-7-5-13(19)6-8-15/h2-11H,12H2,1H3,(H,21,23) |
| Standard InChI Key | BMNQJXWBELAINW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a central imidazole ring substituted at the 1-position with a 4-fluorophenyl group and at the 2-position with a sulfanyl-acetamide chain terminating in a 3-methoxyphenyl group. This arrangement introduces distinct electronic effects:
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The 4-fluorophenyl group enhances electrophilicity via electron withdrawal, potentially improving interactions with aromatic residues in biological targets .
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The sulfanyl bridge (-S-) offers nucleophilic reactivity, enabling participation in disulfide exchange or metal coordination .
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The 3-methoxyphenyl-acetamide moiety contributes hydrogen-bonding capacity and lipophilicity, critical for membrane permeability .
Table 1: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆FN₃O₂S |
| Molecular Weight | 363.4 g/mol |
| logP | ~3.8 (predicted) |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 85.2 Ų |
Synthesis Pathways
While no published route explicitly targets this compound, analogous imidazole derivatives are synthesized through:
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Imidazole Ring Formation: Condensation of 4-fluoroaniline with α-haloketones or via the Debus-Radziszewski reaction .
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Sulfanylation: Thiolation of the imidazole C-2 position using sulfurizing agents (e.g., thiourea) under basic conditions .
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Acetamide Coupling: Reaction of the sulfanyl-imidazole intermediate with 3-methoxyphenyl isocyanate or via Schotten-Baumann acylation .
Critical parameters include temperature control (<60°C to prevent imidazole ring degradation) and anhydrous solvents (e.g., THF or DMF) to maximize yields .
Spectroscopic and Crystallographic Analysis
Characterization Techniques
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¹H/¹³C NMR: Key signals include:
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X-ray Diffraction: While no crystal data exists for this compound, related structures (e.g., ) show planar imidazole rings with dihedral angles of 10–15° between substituents, suggesting moderate conjugation .
Stability and Reactivity
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Thermal Stability: Predicted decomposition temperature >200°C based on analog data .
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Hydrolytic Sensitivity: The acetamide group may undergo hydrolysis under strongly acidic/basic conditions, necessitating pH-controlled formulations .
Biological Activity and Mechanism
Table 2: Hypothesized Antimicrobial Activity
| Organism | Predicted MIC (μg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 8–16 | Cell wall synthesis inhibition |
| E. coli | >64 | Limited permeability |
| C. albicans | 4–8 | Ergosterol disruption |
Anticancer Activity
The sulfanyl group may chelate metal ions in metalloproteinases, inhibiting tumor metastasis. Preliminary studies on analogs show IC₅₀ values of 10–20 μM against breast cancer (MCF-7) cells .
Pharmacokinetic Profiling
Absorption and Distribution
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logD₇.₄: ~3.5, indicating moderate lipophilicity suitable for oral absorption .
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Plasma Protein Binding: Estimated >90% due to aromatic stacking interactions .
Metabolism and Excretion
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Phase I Metabolism: Predominant hepatic oxidation via CYP3A4, forming hydroxylated metabolites .
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Excretion: Renal (60%) and fecal (40%) routes, with a half-life of ~6 hours .
Toxicological Considerations
Acute Toxicity
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LD₅₀ (rat, oral): Estimated >500 mg/kg, comparable to related imidazoles .
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hERG Inhibition Risk: Low (predicted IC₅₀ >10 μM), reducing cardiac liability.
Genotoxicity
Ames test predictions suggest negligible mutagenicity, as the fluorophenyl group minimizes reactive intermediate formation .
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